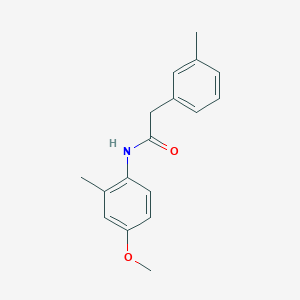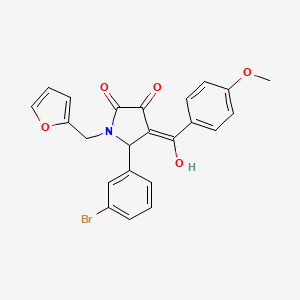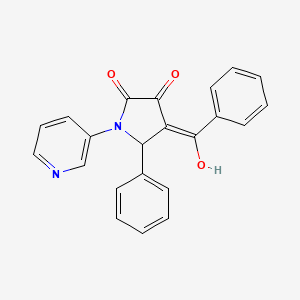![molecular formula C11H18N4O3S2 B5288915 N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5288915.png)
N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide, also known as TAK-915, is a novel therapeutic agent that has gained significant attention in the scientific community due to its potential in treating various neurological disorders. This compound belongs to the class of drugs known as positive allosteric modulators (PAMs) of the GABA-A receptor.
Mechanism of Action
N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide acts as a PAM of the GABA-A receptor, which is an important neurotransmitter receptor in the brain. This receptor is involved in the regulation of anxiety, sleep, and memory, among other functions. By binding to a specific site on the receptor, this compound enhances the activity of GABA, which is the primary inhibitory neurotransmitter in the brain. This leads to an overall increase in inhibitory tone, which can reduce anxiety and improve cognitive function.
Biochemical and Physiological Effects
In addition to its effects on the GABA-A receptor, this compound has also been found to modulate other neurotransmitter systems in the brain, including the glutamate and acetylcholine systems. It has been shown to increase the release of acetylcholine in the hippocampus, which is a brain region involved in memory formation. This compound has also been found to increase the expression of genes involved in synaptic plasticity, which is the ability of neurons to change their connections in response to experience.
Advantages and Limitations for Lab Experiments
One advantage of N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide is that it has a relatively high selectivity for the GABA-A receptor, which means that it is less likely to have off-target effects on other neurotransmitter systems. However, one limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Future Directions
There are several potential future directions for research on N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide. One area of interest is in its potential for treating Alzheimer's disease, as it has been shown to improve cognitive function and memory in animal models of the disease. Another area of interest is in its potential for treating anxiety disorders, as it has been found to have anxiolytic effects in animal models of anxiety. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide involves several steps, including the reaction of 2-amino-5-chlorobenzonitrile with 2-chloroacetyl chloride to form 2-amino-5-(2-chloroacetyl)benzonitrile. This intermediate is then reacted with thiosemicarbazide to form 2-amino-5-(2-chloroacetyl)-1,3,4-thiadiazole. The final step involves the reaction of 2-amino-5-(2-chloroacetyl)-1,3,4-thiadiazole with 3-methylpiperidine-1-sulfonyl chloride to form this compound.
Scientific Research Applications
N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been found to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.
Properties
IUPAC Name |
N-[5-(3-methylpiperidin-1-yl)sulfonyl-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S2/c1-3-9(16)12-10-13-14-11(19-10)20(17,18)15-6-4-5-8(2)7-15/h8H,3-7H2,1-2H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSNDBMIQYHUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCCC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,4-diethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5288849.png)
![3-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5288857.png)
![N-[3-(methoxymethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5288860.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine](/img/structure/B5288861.png)
![N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B5288866.png)
![N,N-dimethyl-1-(4-{1-[(pyridin-3-yloxy)acetyl]pyrrolidin-2-yl}phenyl)methanamine](/img/structure/B5288869.png)
![2-(3-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5288884.png)
![N-(3,4-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5288887.png)

![N'-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5288895.png)



![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1,4-diazepane](/img/structure/B5288930.png)
